![molecular formula C7H6ClNO2 B011808 5-Chloro-2-methoxynicotinaldehyde CAS No. 103058-88-4](/img/structure/B11808.png)
5-Chloro-2-methoxynicotinaldehyde
Overview
Description
Scientific Research Applications
Synthesis of Complex Natural Products
5-Chloro-2-methoxynicotinaldehyde: is utilized in the [5+2] cycloaddition reactions, which are pivotal for synthesizing seven-membered ring systems found in complex natural products and pharmaceuticals . This reaction type is a cornerstone in medicinal chemistry, as it allows for the construction of diverse and intricate molecular architectures that are often present in bioactive compounds.
Development of Novel Methodologies in Organic Synthesis
Researchers are exploring the use of 5-Chloro-2-methoxynicotinaldehyde in developing new synthetic methodologies. Its structure, which includes a reactive aldehyde group and a chlorinated aromatic ring, makes it a versatile starting material for various organic transformations .
Material Sciences: Third-Order Nonlinear Optical Properties
In material sciences, 5-Chloro-2-methoxynicotinaldehyde has been investigated for its potential in contributing to the development of materials with novel third-order nonlinear optical properties. These materials are crucial for applications in optical switching and modulation .
Chemical Research and Toxicology
The compound has been studied for its effects on DNA mutations and its potential use in toxicological studies. It serves as a chemical tool to understand the mutagenic processes and the mechanisms by which certain chemicals induce genetic changes .
Corrosion Inhibition
In the field of corrosion science, 5-Chloro-2-methoxynicotinaldehyde has been examined for its role in the formation of protective oxide films on metal surfaces. This application is particularly relevant in preventing corrosion in aluminum alloys .
Hypervalent Iodine-Mediated Reactions
The compound is also significant in the realm of hypervalent iodine chemistry. It’s being used to develop iodine-mediated reactions that are gaining attention for their efficiency and versatility in constructing complex molecules, particularly in the synthesis of natural products .
properties
IUPAC Name |
5-chloro-2-methoxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSYYGNBUZYVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544004 | |
Record name | 5-Chloro-2-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxynicotinaldehyde | |
CAS RN |
103058-88-4 | |
Record name | 5-Chloro-2-methoxy-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103058-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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